(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
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Overview
Description
(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine is a chiral compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and flavoring agents. The specific structure of this compound, characterized by its diethoxy and isopropyl substituents, imparts unique chemical and physical properties that make it of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dihydroxy-3,6-diethoxy-2-isopropylpyrazine with a suitable dehydrating agent can yield the desired compound. Industrial production methods often employ catalytic processes to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure efficient synthesis.
Chemical Reactions Analysis
(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The diethoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of agrochemicals, flavoring agents, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine can be compared with other pyrazine derivatives, such as:
2,5-Dimethylpyrazine: Known for its flavoring properties.
2,3,5,6-Tetramethylpyrazine: Used in pharmaceuticals for its neuroprotective effects.
2,5-Diethylpyrazine: Utilized in the food industry for its aroma. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
(2S)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZLOIRFUQOPL-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(C(=NC1)OCC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=N[C@H](C(=NC1)OCC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452159 |
Source
|
Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134870-62-5 |
Source
|
Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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